4-Hydrazinyl-2-(2-methoxyethyl)-7H-pyrrolo[2,3-d]pyrimidine
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Overview
Description
4-Hydrazinyl-2-(2-methoxyethyl)-7H-pyrrolo[2,3-d]pyrimidine is a heterocyclic compound that has garnered interest in the fields of medicinal chemistry and pharmaceutical research. This compound is characterized by its unique structure, which includes a pyrrolo[2,3-d]pyrimidine core substituted with hydrazinyl and methoxyethyl groups. The presence of these functional groups imparts distinct chemical and biological properties to the compound, making it a valuable subject of study.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Hydrazinyl-2-(2-methoxyethyl)-7H-pyrrolo[2,3-d]pyrimidine typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Acylation: The initial step involves the acylation of a suitable amine precursor to introduce the pyrrolo[2,3-d]pyrimidine core.
Cyclization: The acylated intermediate undergoes cyclization to form the pyrrolo[2,3-d]pyrimidine ring system.
Chlorination: The cyclized product is then chlorinated to introduce a reactive chloro group.
Hydrazine Reaction: The chlorinated intermediate is treated with hydrazine to introduce the hydrazinyl group.
Methoxyethylation: Finally, the hydrazinyl intermediate is reacted with a methoxyethylating agent to yield the target compound
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but is optimized for large-scale synthesis. This involves the use of continuous flow reactors, automated synthesis platforms, and stringent quality control measures to ensure high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
4-Hydrazinyl-2-(2-methoxyethyl)-7H-pyrrolo[2,3-d]pyrimidine undergoes various chemical reactions, including:
Oxidation: The hydrazinyl group can be oxidized to form corresponding azo or azoxy derivatives.
Reduction: The compound can be reduced to form hydrazine derivatives.
Substitution: The chloro group in the intermediate stages can be substituted with various nucleophiles to introduce different functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophiles like amines, thiols, and alcohols are employed under basic or acidic conditions.
Major Products
The major products formed from these reactions include azo derivatives, hydrazine derivatives, and various substituted pyrrolo[2,3-d]pyrimidines, depending on the reagents and conditions used.
Scientific Research Applications
4-Hydrazinyl-2-(2-methoxyethyl)-7H-pyrrolo[2,3-d]pyrimidine has a wide range of scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound is studied for its potential as a biochemical probe to investigate enzyme activities and protein interactions.
Mechanism of Action
The mechanism of action of 4-Hydrazinyl-2-(2-methoxyethyl)-7H-pyrrolo[2,3-d]pyrimidine involves its interaction with specific molecular targets and pathways:
Comparison with Similar Compounds
Similar Compounds
Thieno[2,3-d]pyrimidine Derivatives: These compounds share a similar core structure but differ in the substituents attached to the ring system.
Pyrido[2,3-d]pyrimidine Derivatives: These compounds have a pyridine ring fused to the pyrimidine core, offering different chemical and biological properties.
Uniqueness
4-Hydrazinyl-2-(2-methoxyethyl)-7H-pyrrolo[2,3-d]pyrimidine is unique due to the presence of both hydrazinyl and methoxyethyl groups, which confer distinct reactivity and biological activity. This combination of functional groups is not commonly found in other similar compounds, making it a valuable compound for research and development .
Properties
Molecular Formula |
C9H13N5O |
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Molecular Weight |
207.23 g/mol |
IUPAC Name |
[2-(2-methoxyethyl)-7H-pyrrolo[2,3-d]pyrimidin-4-yl]hydrazine |
InChI |
InChI=1S/C9H13N5O/c1-15-5-3-7-12-8-6(2-4-11-8)9(13-7)14-10/h2,4H,3,5,10H2,1H3,(H2,11,12,13,14) |
InChI Key |
FEUNKSMZWOFSEV-UHFFFAOYSA-N |
Canonical SMILES |
COCCC1=NC2=C(C=CN2)C(=N1)NN |
Origin of Product |
United States |
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